2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
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Overview
Description
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a sulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyridazine core. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2, Pd/C
Nucleophiles: Thiols, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fully saturated compounds .
Scientific Research Applications
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved can vary depending on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-Dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- (2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid
Uniqueness
What sets 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one apart from similar compounds is its unique combination of functional groups and structural features. The presence of the pyridazine ring, along with the dimethoxyphenyl and sulfanyl groups, contributes to its distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-14-8-10-23(11-9-14)20(24)13-27-19-7-5-16(21-22-19)15-4-6-17(25-2)18(12-15)26-3/h4-7,12,14H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWIQGYLUFXHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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